Bexarotene

Description

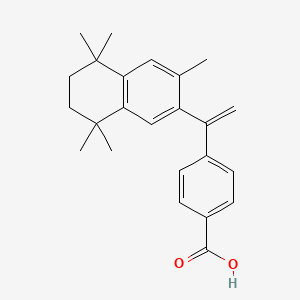

Structure

3D Structure

Properties

IUPAC Name |

4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)ethenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28O2/c1-15-13-20-21(24(5,6)12-11-23(20,3)4)14-19(15)16(2)17-7-9-18(10-8-17)22(25)26/h7-10,13-14H,2,11-12H2,1,3-6H3,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAVMQTYZDKMPEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C(=C)C3=CC=C(C=C3)C(=O)O)C(CCC2(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1040619 | |

| Record name | Bexarotene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Bexarotene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014452 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water and slightly soluble in vegetable oils and ethanol, 1.49e-04 g/L | |

| Record name | BEXAROTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7453 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Bexarotene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014452 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Off-white to white powder | |

CAS No. |

153559-49-0 | |

| Record name | Bexarotene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=153559-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bexarotene [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153559490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bexarotene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00307 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bexarotene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=747528 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bexarotene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)ethenyl]benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BEXAROTENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A61RXM4375 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BEXAROTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7453 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Bexarotene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014452 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

230-231 °C | |

| Record name | BEXAROTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7453 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Bexarotene in Cutaneous T-Cell Lymphoma

Introduction: The Therapeutic Landscape of Cutaneous T-Cell Lymphoma and the Advent of Rexinoids

Cutaneous T-cell lymphoma (CTCL) is a group of non-Hodgkin's lymphomas characterized by the malignant proliferation of skin-homing T-lymphocytes.[1] Mycosis fungoides and the leukemic variant, Sézary syndrome, are the most prevalent forms of CTCL.[1] While various therapeutic modalities exist, many patients eventually develop refractory disease, necessitating the development of novel targeted therapies.[1]

Retinoids, synthetic derivatives of vitamin A, have long been utilized in the treatment of CTCL.[2][3] This class of compounds exerts its effects by activating specific nuclear receptors that function as ligand-dependent transcription factors.[4][5] The first generation of retinoids used in clinical practice, such as isotretinoin and acitretin, primarily target retinoic acid receptors (RARs).[2] Bexarotene (Targretin®) represents a significant advancement in this field as a third-generation retinoid, specifically a "rexinoid," that selectively binds to and activates retinoid X receptors (RXRs).[2][5][6] This selective activation of RXRs distinguishes this compound's biological activity from that of RAR agonists and forms the basis of its therapeutic efficacy in CTCL.[2]

Approved by the U.S. Food and Drug Administration (FDA) in 1999, this compound is indicated for the treatment of cutaneous manifestations of CTCL in patients who are refractory to at least one prior systemic therapy.[2][5][7] It is available in both oral and topical formulations.[5][7] This guide will provide a comprehensive technical overview of the molecular mechanisms through which this compound exerts its anti-tumor effects in CTCL.

Part 1: The Molecular Target - Retinoid X Receptors (RXRs)

At the core of this compound's mechanism of action lies its interaction with RXRs. RXRs are members of the nuclear receptor superfamily and exist as three isotypes: RXRα, RXRβ, and RXRγ.[2][8][9][10] These receptors are ligand-activated transcription factors that play a pivotal role in regulating a wide array of cellular processes, including cell differentiation, proliferation, and apoptosis.[2][4][11]

Structurally, RXRs, like other nuclear receptors, possess a multi-domain architecture:

-

A/B Domain (N-terminal): Contains a ligand-independent activation function (AF-1).[8][12]

-

C Domain (DNA-Binding Domain): A highly conserved region with two zinc fingers that mediate binding to specific DNA sequences known as hormone response elements (HREs).[8][9][12]

-

D Domain (Hinge Region): A flexible region connecting the DNA-binding and ligand-binding domains.[8][12]

-

E/F Domain (Ligand-Binding Domain): Binds to specific ligands, such as this compound, and contains a ligand-dependent activation function (AF-2).[8][9][12]

A unique feature of RXRs is their ability to form both homodimers (RXR/RXR) and heterodimers with a variety of other nuclear receptors, including RARs, vitamin D receptor (VDR), thyroid hormone receptor (TR), and peroxisome proliferator-activated receptors (PPARs).[4][8][9][10] This promiscuous dimerization capability positions RXRs as central regulators of numerous signaling pathways.

This compound is a potent and selective RXR agonist, with EC50 values in the nanomolar range for all three RXR subtypes (RXRα: 33 nM, RXRβ: 24 nM, RXRγ: 25 nM).[13] It exhibits over 300-fold selectivity for RXRs over RARs, minimizing off-target effects associated with RAR activation.[13]

Part 2: Downstream Signaling and Cellular Consequences

Upon binding to the ligand-binding domain of an RXR, this compound induces a conformational change in the receptor. This leads to the dissociation of corepressor proteins and the recruitment of coactivator complexes.[9][10][12] The activated RXR dimer then binds to specific response elements in the promoter regions of target genes, modulating their transcription.[4][11]

The primary mechanisms through which this compound exerts its therapeutic effects in CTCL are:

-

Induction of Apoptosis: A key mechanism of this compound's anti-tumor activity is the induction of programmed cell death, or apoptosis, in malignant T-cells.[4][14][15] Studies have shown that this compound treatment of CTCL cell lines leads to a dose-dependent increase in the sub-G1 cell population and annexin V binding, both hallmarks of apoptosis.[14][15][16] This apoptotic cascade is associated with the activation of caspase-3 and the subsequent cleavage of poly(ADP-Ribose) polymerase (PARP).[14][15][16] Furthermore, this compound has been observed to decrease the levels of the anti-apoptotic protein survivin.[14][15]

-

Inhibition of Cell Proliferation and Cell Cycle Arrest: this compound inhibits the growth and proliferation of CTCL cells.[4][6][11] This is achieved, in part, by upregulating the expression of cell cycle inhibitors.[4] For instance, this compound has been shown to upregulate the expression of p21, a cyclin-dependent kinase inhibitor, which leads to a halt in cell cycle progression.[4][17]

-

Modulation of Gene Expression: As a nuclear receptor agonist, this compound's primary function is to regulate gene expression. In CTCL, this leads to the modulation of genes involved in critical cellular processes. For example, this compound can induce the expression of tumor suppressor genes such as ATF3 and EGR3.[6]

-

Inhibition of T-cell Trafficking: this compound can also impact the migration of malignant T-cells to the skin. It has been shown to downregulate the expression of chemokine receptor type 4 (CCR4) and E-selectin, both of which are involved in T-cell trafficking.[2][6][11]

The signaling pathway for this compound's action in CTCL is visually summarized in the following diagram:

Caption: this compound's mechanism of action in CTCL.

Part 3: Experimental Methodologies for Elucidating this compound's Mechanism

The elucidation of this compound's mechanism of action has been made possible through a variety of in vitro and in vivo experimental techniques. Below are detailed protocols for key experiments.

Apoptosis Assays

Objective: To quantify the extent of apoptosis induced by this compound in CTCL cell lines.

Methodology: Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

-

Cell Culture: Culture CTCL cell lines (e.g., MJ, Hut78, HH) in appropriate media.[14]

-

Treatment: Seed cells at a desired density and treat with varying concentrations of this compound (e.g., 0.1, 1, and 10 µM) or vehicle control (DMSO) for different time points (e.g., 24, 48, 72, 96 hours).[14][15]

-

Cell Harvesting: Harvest cells by centrifugation.

-

Staining: Resuspend cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Rationale: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent intercalating agent that cannot cross the membrane of live cells, thus staining necrotic or late apoptotic cells. This dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Proliferation Assays

Objective: To assess the effect of this compound on the proliferation of CTCL cells.

Methodology: MTS Assay

-

Cell Seeding: Plate CTCL cells (e.g., Hut78) in a 96-well plate at a density of 10,000–20,000 cells per well.[11]

-

Treatment: Immediately treat the cells with either vehicle (ethanol) or 10 µM of this compound.[11]

-

Incubation: Incubate the plate for 72 hours.[11]

-

MTS Reagent Addition: Add MTS reagent (CellTiter 96 AQueous One Solution Cell Proliferation Assay) to each well and incubate according to the manufacturer's instructions.[11]

-

Absorbance Measurement: Measure the absorbance at 490 nm using a 96-well plate reader.[11]

-

Rationale: The MTS tetrazolium compound is bioreduced by viable, metabolically active cells into a colored formazan product that is soluble in the culture medium. The quantity of formazan product, as measured by absorbance, is directly proportional to the number of living cells in the culture.

-

Gene Expression Analysis

Objective: To determine the effect of this compound on the expression of target genes.

Methodology: Quantitative Real-Time PCR (qPCR)

-

Cell Treatment and RNA Extraction: Treat CTCL cells (e.g., Hut78) with this compound (e.g., 100 nM) for 48 hours.[6][11] Extract total RNA using a suitable method (e.g., TRIzol).

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme.[6][11]

-

qPCR: Perform qPCR using gene-specific primers for target genes (e.g., ATF3, EGR3) and a housekeeping gene (e.g., GAPDH) for normalization.[6][11]

-

Data Analysis: Analyze the data using the comparative ΔΔCt method to determine the relative fold change in gene expression.[6][11]

-

Rationale: qPCR allows for the sensitive and specific quantification of mRNA levels, providing a direct measure of gene expression changes in response to this compound treatment.

-

The experimental workflow for investigating this compound's mechanism is illustrated below:

Caption: Experimental workflow for studying this compound's mechanism.

Part 4: Clinical Efficacy and Quantitative Data

The molecular mechanisms of this compound translate into tangible clinical benefits for patients with CTCL. Clinical trials have demonstrated the efficacy of both oral and topical this compound in treating this disease.

| Clinical Trial Data for this compound in CTCL | |

| Oral this compound | |

| Advanced Stage CTCL (Phase II-III Trial) | |

| Initial Dose: 300 mg/m²/day | Overall Response Rate: 45%[18] |

| Initial Dose: >300 mg/m²/day | Overall Response Rate: 55%[18] |

| Topical this compound 1% Gel | |

| Early Stage CTCL (Phase III Trial) | |

| Physician's Global Assessment | Overall Response Rate: 44%[19] |

| Composite Assessment of Index Lesion | Overall Response Rate: 46%[19] |

| Primary Endpoint Classification | Overall Response Rate: 54%[19] |

| General Clinical Observations | |

| Advanced Stage CTCL | Response Rates: 45-55%[7] |

| Early Stage CTCL | Overall Response Rate: 44-54%[7] |

Conclusion: A Targeted Approach to CTCL Therapy

This compound's mechanism of action in cutaneous T-cell lymphoma is a prime example of targeted cancer therapy. By selectively activating retinoid X receptors, this compound initiates a cascade of molecular events that culminate in the induction of apoptosis, inhibition of proliferation, and modulation of gene expression in malignant T-cells. This multifaceted approach provides a significant therapeutic benefit for patients with CTCL. A thorough understanding of these intricate molecular pathways is crucial for researchers and drug development professionals seeking to optimize current treatment strategies and develop novel, even more effective therapies for this challenging disease.

References

- 1. This compound in the treatment of cutaneous T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The utility of this compound in mycosis fungoides and Sézary syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ovid.com [ovid.com]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. nextstepsinderm.com [nextstepsinderm.com]

- 6. mdpi.com [mdpi.com]

- 7. This compound | Cutaneous Lymphoma Foundation [clfoundation.org]

- 8. The Retinoid X Receptors and Their Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Retinoid X receptor - Proteopedia, life in 3D [proteopedia.org]

- 10. Retinoid X receptor - Wikipedia [en.wikipedia.org]

- 11. Development of this compound Analogs for Treating Cutaneous T-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 12. RXR (RETINOID X RECEPTOR) - NuRCaMeIn [ub.edu]

- 13. This compound | Retinoid X Receptors | Tocris Bioscience [tocris.com]

- 14. Induction of apoptosis by this compound in cutaneous T-cell lymphoma cells: relevance to mechanism of therapeutic action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. researchgate.net [researchgate.net]

- 17. pieronline.jp [pieronline.jp]

- 18. ascopubs.org [ascopubs.org]

- 19. Topical this compound therapy for patients with refractory or persistent early-stage cutaneous T-cell lymphoma: results of the phase III clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Bexarotene: A Selective Retinoid X Receptor (RXR) Agonist

Abstract

Bexarotene (Targretin®) is a third-generation synthetic retinoid that stands apart due to its high selectivity for the Retinoid X Receptors (RXRs) over Retinoic Acid Receptors (RARs).[1][2] This unique pharmacological profile allows it to modulate a distinct set of gene expression pathways involved in cellular differentiation, proliferation, and apoptosis.[3][4] Initially approved for the treatment of cutaneous T-cell lymphoma (CTCL), its mechanism of action has prompted extensive research into its potential for other malignancies and neurodegenerative disorders.[1][5] This guide provides a comprehensive technical overview of this compound, detailing its mechanism of action, pharmacokinetics, established therapeutic applications, and the experimental protocols utilized to characterize its bioactivity. It is intended to serve as a vital resource for researchers, scientists, and drug development professionals engaged in the study of nuclear receptor signaling and targeted therapeutics.

Introduction: The Significance of RXR Selectivity

The retinoid signaling pathway is a cornerstone of cellular regulation, governed by two families of nuclear receptors: the Retinoic Acid Receptors (RARs) and the Retinoid X Receptors (RXRs), each with three subtypes (α, β, γ).[6] While RARs primarily regulate cell differentiation and proliferation, RXRs are key regulators of apoptosis.[1] this compound's specificity for RXRs allows for a targeted therapeutic approach, minimizing the off-target effects associated with non-selective retinoids.[2][7]

Upon activation by this compound, RXRs can function in two primary ways: as homodimers (RXR/RXR) or as heterodimers with other nuclear receptors.[8][9] These heterodimeric partners are diverse and include RARs, the Vitamin D Receptor (VDR), Thyroid Hormone Receptors (TRs), Peroxisome Proliferator-Activated Receptors (PPARs), and Liver X Receptors (LXRs).[4][10][11] This partnership versatility places this compound at the nexus of multiple critical signaling pathways, governing a wide array of physiological processes.

Physicochemical Properties and Pharmacokinetics

A thorough understanding of this compound's chemical nature and its journey through the body is fundamental to its application in research and clinical settings.

Chemical Profile

| Property | Value | Source |

| Chemical Name | 4-[1-(5,6,7,8-Tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)ethenyl]benzoic acid | [12] |

| Molecular Formula | C24H28O2 | [1][12][13] |

| Molar Mass | 348.486 g·mol−1 | [1][14] |

| CAS Number | 153559-49-0 | [1][12] |

| Solubility | Soluble in DMSO (60 mg/ml) and ethanol (warm, 10 mg/ml) | [14] |

| Appearance | White powder | [14] |

Pharmacokinetic Profile

| Parameter | Description | Source |

| Absorption | Peak plasma concentration (Tmax) is reached approximately 2 hours after oral administration.[4][15][16] | [4][15][16] |

| Distribution | Highly bound to plasma proteins (>99%).[11][15] | [11][15] |

| Metabolism | Primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme system.[11][15] Major metabolites include 6- and 7-hydroxy-bexarotene and 6- and 7-oxo-bexarotene.[6][15] | [6][11][15] |

| Excretion | Predominantly eliminated through the hepatobiliary system, with less than 1% excreted unchanged in the urine.[1][15] | [1][15] |

| Terminal Half-life | Approximately 7 hours.[4][15][16] | [4][15][16] |

Mechanism of Action: A Deep Dive into RXR-Mediated Signaling

This compound's therapeutic effects are a direct consequence of its ability to selectively bind to and activate RXRs, which function as ligand-activated transcription factors.[3] This activation initiates a cascade of molecular events that ultimately control gene expression.

RXR Homodimer and Heterodimer Activation

Once this compound enters the cell and binds to an RXR, the activated receptor complex translocates to the nucleus. There, it can form either an RXR/RXR homodimer or a heterodimer with another nuclear receptor partner.[8][9] These receptor dimers then bind to specific DNA sequences known as Retinoid X Response Elements (RXREs) located in the promoter regions of target genes.[10][17]

-

Permissive vs. Non-permissive Heterodimers: The nature of the heterodimer partner dictates the response to ligand binding.

Downstream Cellular Effects

The binding of the this compound-activated receptor complex to RXREs modulates the transcription of genes that regulate key cellular processes:

-

Cell Cycle Arrest and Apoptosis: In the context of cancer, particularly CTCL, this compound's activation of RXRs leads to the induction of apoptosis (programmed cell death) and inhibition of cell proliferation.[2][10] This is achieved through the upregulation of pro-apoptotic factors like Bax and cell cycle inhibitors such as p21 and p27, and the downregulation of anti-apoptotic factors like Bcl-2.[2][10]

-

Cellular Differentiation: this compound can induce cell differentiation, a process that can cause malignant cells to revert to a more normal, non-cancerous state.[1][3]

-

Modulation of Lipid Metabolism: Through its interaction with LXR and PPAR heterodimers, this compound influences the expression of genes involved in lipid metabolism, such as those encoding for lipoprotein lipase (LPL) and the ATP-binding cassette transporter A1 (ABCA1).[10][18]

Caption: this compound signaling pathway.

Therapeutic Applications

Approved Indication: Cutaneous T-Cell Lymphoma (CTCL)

This compound is FDA-approved for the treatment of cutaneous manifestations of CTCL in patients who are refractory to at least one prior systemic therapy.[1][4][19] It is available in both oral (capsules) and topical (gel) formulations.[7][20]

-

Oral this compound: Effective in treating all stages of CTCL, it can be used as a single agent or in combination with other therapies.[20][21] Clinical trials have demonstrated overall response rates of 45% in patients with advanced-stage CTCL at a dose of 300 mg/m²/day.[3][22]

-

Topical this compound: Approved for early-stage (IA and IB) CTCL, it is applied directly to the skin lesions.[20][23][24]

Investigational Uses

The unique mechanism of this compound has spurred research into its efficacy in other diseases:

-

Alzheimer's Disease: Preclinical studies in mouse models showed that this compound could reduce amyloid plaques and improve cognitive function, possibly by increasing the production of Apolipoprotein E (ApoE) and ABCA1, which are involved in amyloid-β clearance.[5][25] However, subsequent studies and clinical trials have yielded mixed and often disappointing results, with challenges including poor central nervous system penetration.[5][25][26]

-

Other Cancers: this compound has been investigated off-label for non-small cell lung cancer and breast cancer.[1]

-

Multiple Sclerosis: Early-stage clinical trials have suggested that this compound may promote remyelination, although its risk profile currently prevents its use as a standard therapy.[1]

Experimental Protocols for Characterizing this compound Activity

Validating the activity and characterizing the mechanism of RXR agonists like this compound requires a suite of robust in vitro and in vivo assays.

In Vitro Assays

This assay is a cornerstone for quantifying the ability of a compound to activate RXR-mediated gene transcription.

Principle: Cells are co-transfected with an RXR expression vector and a reporter plasmid containing a luciferase gene under the control of an RXRE promoter. If the test compound (this compound) activates RXR, the resulting homodimers will bind to the RXRE and drive the expression of luciferase, which can be measured as a luminescent signal.

Step-by-Step Methodology:

-

Cell Culture: Plate human embryonic kidney (HEK-293) cells in 24-well plates and incubate for 24 hours.[27]

-

Transfection: Co-transfect the cells with an RXRE luciferase reporter plasmid, a Renilla luciferase control plasmid (for normalization), and an RXR expression vector using a suitable transfection reagent.[27]

-

Treatment: After 24 hours of incubation post-transfection, treat the cells with varying concentrations of this compound (or a vehicle control, e.g., ethanol).[27]

-

Incubation: Incubate the treated cells for an additional 24 hours.[27]

-

Lysis and Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.[27]

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Compare the activity in treated cells to the vehicle control to determine the fold-activation.

Caption: Workflow for an RXR reporter gene assay.

This assay determines the binding affinity (IC50) of a compound for a specific receptor.

Principle: A labeled ligand with known affinity for the receptor is incubated with the receptor in the presence of varying concentrations of an unlabeled competitor compound (this compound). The ability of the competitor to displace the labeled ligand is measured, allowing for the calculation of its binding affinity.

Step-by-Step Methodology:

-

Preparation: Prepare a reaction mixture containing the purified PPARγ receptor (as an example of an off-target interaction study), a fluorescently labeled PPARγ ligand (e.g., a tracer), and an antibody specific to the receptor.

-

Competition: Add varying concentrations of this compound to the reaction mixture.

-

Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.

-

Detection: Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal. A decrease in the FRET signal indicates displacement of the fluorescent ligand by this compound.

-

Data Analysis: Plot the signal against the concentration of this compound and fit the data to a dose-response curve to determine the IC50 value. An IC50 of ~3 μM has been demonstrated for this compound's off-target binding to PPARγ.[8]

Cell-Based Assays

Principle: To assess the cytostatic or cytotoxic effects of this compound on cancer cell lines (e.g., CTCL cell lines like MJ, Hut78, and HH).

Methodology (MTT Assay):

-

Cell Seeding: Seed CTCL cells in a 96-well plate.

-

Treatment: Treat cells with various concentrations of this compound for a specified time (e.g., 96 hours).[2]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Principle: To detect one of the early markers of apoptosis, the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.

Methodology:

-

Treatment: Treat CTCL cells with this compound for the desired time.

-

Staining: Harvest the cells and stain them with Annexin V conjugated to a fluorophore (e.g., FITC) and a viability dye like propidium iodide (PI).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Annexin V-positive/PI-negative cells: Early apoptotic cells.

-

Annexin V-positive/PI-positive cells: Late apoptotic or necrotic cells.

-

Annexin V-negative/PI-negative cells: Live cells. this compound treatment has been shown to increase the population of Annexin V-binding cells in a dose-dependent manner in CTCL cell lines.[2]

-

Conclusion and Future Directions

This compound represents a significant milestone in targeted therapy, demonstrating the therapeutic potential of selectively modulating the RXR signaling pathway. Its established efficacy in CTCL underscores the importance of this pathway in cancer biology. While its application in other areas, such as neurodegeneration, has faced challenges, the ongoing research continues to illuminate the complex roles of RXRs in health and disease. Future work will likely focus on developing next-generation RXR agonists with improved pharmacokinetic profiles, greater specificity for certain heterodimer partners, and enhanced central nervous system penetration to unlock the full therapeutic potential of this critical nuclear receptor. The methodologies outlined in this guide provide a robust framework for the continued investigation and development of such compounds.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. The emerging role of this compound in the treatment of Alzheimer’s disease: current evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Topical and oral this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of this compound as a PPARγ Antagonist with HDX - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of this compound Analogs for Treating Cutaneous T-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What is the mechanism of this compound? [synapse.patsnap.com]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. drugs.com [drugs.com]

- 13. This compound | C24H28O2 | CID 82146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. This compound | CAS 153559-49-0 | Retinoid RXR agonist | StressMarq Biosciences Inc. [stressmarq.com]

- 15. dermnetnz.org [dermnetnz.org]

- 16. youtube.com [youtube.com]

- 17. The Retinoid X Receptors and Their Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Rexinoid this compound modulates triglyceride but not cholesterol metabolism via gene-specific permissivity of the RXR/LXR heterodimer in the liver - PMC [pmc.ncbi.nlm.nih.gov]

- 19. bloodcancerunited.org [bloodcancerunited.org]

- 20. This compound | Cutaneous Lymphoma Foundation [clfoundation.org]

- 21. The utility of this compound in mycosis fungoides and Sézary syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 22. ascopubs.org [ascopubs.org]

- 23. cgtlive.com [cgtlive.com]

- 24. www2.fepblue.org [www2.fepblue.org]

- 25. alzforum.org [alzforum.org]

- 26. alzinfo.org [alzinfo.org]

- 27. mdpi.com [mdpi.com]

The Discovery and Synthesis of Bexarotene: A Technical Guide for Drug Development Professionals

This guide provides an in-depth technical overview of the discovery, synthesis, and mechanism of action of Bexarotene, a third-generation retinoid that has become a cornerstone in the treatment of cutaneous T-cell lymphoma (CTCL). Designed for researchers, scientists, and drug development professionals, this document elucidates the scientific journey from initial discovery to clinical application, with a focus on the underlying chemistry and biology that define this compound's therapeutic utility.

Genesis of a Rexinoid: The Discovery of this compound

This compound, marketed under the brand name Targretin®, is a synthetic retinoid developed by Ligand Pharmaceuticals.[1] Its discovery was the result of a collaborative effort involving SRI International and the La Jolla Cancer Research Foundation (now the Sanford-Burnham Medical Research Institute).[1] The development of this compound was a significant advancement in retinoid-based therapies, as it was the first retinoid X receptor (RXR)-selective agonist to be extensively studied in humans and receive regulatory approval.[2]

The U.S. Food and Drug Administration (FDA) approved this compound in December 1999 for the treatment of cutaneous manifestations of CTCL in patients who are refractory to at least one prior systemic therapy.[1][3] This was followed by approval from the European Medicines Agency (EMA) in March 2001.[1] The approval was based on clinical trials that demonstrated its efficacy in treating both early and advanced stages of CTCL.[3][4][5]

Mechanism of Action: Selective Activation of Retinoid X Receptors

This compound's therapeutic effect stems from its selective activation of retinoid X receptors (RXRs), which are nuclear receptors that play a crucial role in regulating gene expression related to cell differentiation, proliferation, and apoptosis.[6][7] Unlike other retinoids that primarily target retinoic acid receptors (RARs), this compound's specificity for RXRs allows for a distinct biological activity.[7]

Upon binding to an RXR, this compound induces a conformational change in the receptor, leading to the formation of heterodimers with other nuclear receptors, such as RARs, the vitamin D receptor (VDR), the thyroid hormone receptor (TR), and peroxisome proliferator-activated receptors (PPARs).[6][8] These heterodimers then bind to specific DNA sequences known as response elements in the promoter regions of target genes, thereby modulating their transcription.[6][8][9]

In the context of CTCL, the activation of RXRs by this compound leads to the suppression of malignant T-cell growth and survival.[6] This is achieved through the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation.[1][6][10] Studies have shown that this compound treatment in CTCL cell lines leads to the activation of caspase-3 and the cleavage of poly(ADP-Ribose) polymerase (PARP), which are key events in the apoptotic cascade.[1][10] Furthermore, this compound has been shown to down-regulate the expression of survivin, an inhibitor of apoptosis protein.[1][10]

The following diagram illustrates the signaling pathway of this compound:

Chemical Synthesis of this compound

The synthesis of this compound involves a multi-step process, with the key steps being a Friedel-Crafts acylation followed by a Wittig reaction. The overall synthetic strategy is designed to efficiently construct the complex carbon skeleton of the molecule.

Key Synthetic Steps

A common synthetic route to this compound is outlined below:

Step 1: Friedel-Crafts Acylation

The synthesis typically begins with the Friedel-Crafts acylation of 1,1,4,4,6-pentamethyl-1,2,3,4-tetrahydronaphthalene with a suitable acylating agent, such as 4-(methoxycarbonyl)benzoyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[11][12] This reaction introduces the benzoyl moiety onto the tetrahydronaphthalene core.

The regioselectivity of this reaction is crucial and is directed by the activating effect of the alkyl groups on the aromatic ring.

Step 2: Wittig Reaction

The ketone intermediate formed in the Friedel-Crafts acylation is then subjected to a Wittig reaction.[11] This reaction utilizes a phosphorus ylide, typically generated from methyltriphenylphosphonium bromide and a strong base, to convert the carbonyl group into a vinyl group, thus forming the characteristic ethenyl linkage of this compound.[5]

Step 3: Saponification

The final step is the saponification of the methyl ester to the corresponding carboxylic acid using a base such as potassium hydroxide, followed by acidification to yield this compound.[11]

The following diagram provides a high-level overview of a common synthetic pathway for this compound:

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound, compiled from various sources.[11][13][14]

Step 1: Synthesis of Methyl 4-((3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbonyl)benzoate (Keto-ester Intermediate)

-

To a stirred solution of 1,1,4,4,6-pentamethyl-1,2,3,4-tetrahydronaphthalene and 4-(methoxycarbonyl)benzoyl chloride in a suitable anhydrous solvent (e.g., dichloromethane) at 0°C, add aluminum chloride portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or HPLC).

-

Quench the reaction by carefully adding it to a mixture of ice and concentrated hydrochloric acid.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the pure keto-ester intermediate.

Step 2: Synthesis of Methyl 4-(1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethenyl)benzoate (Ester Intermediate)

-

To a suspension of methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF) at 0°C, add a strong base such as n-butyllithium or sodium amide to generate the ylide.

-

Stir the resulting mixture at room temperature for a specified time to ensure complete ylide formation.

-

Cool the reaction mixture to a low temperature (e.g., -78°C) and add a solution of the keto-ester intermediate in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash, dry, and concentrate.

-

Purify the crude product by column chromatography to obtain the pure ester intermediate.

Step 3: Synthesis of this compound

-

Dissolve the ester intermediate in a mixture of methanol and a solution of potassium hydroxide in water.

-

Heat the mixture to reflux for several hours until the saponification is complete.

-

Cool the reaction mixture and remove the methanol under reduced pressure.

-

Dilute the residue with water and wash with a non-polar organic solvent to remove any unreacted starting material.

-

Acidify the aqueous layer with a mineral acid (e.g., hydrochloric acid) to precipitate the this compound.

-

Collect the solid by filtration, wash with water, and dry under vacuum to yield the final product.

Comparison of Synthetic Routes

| Route Feature | Friedel-Crafts/Wittig Route | Alternative Routes (e.g., Suzuki Coupling) |

| Key Reactions | Friedel-Crafts Acylation, Wittig Reaction | Suzuki Coupling, Stille Coupling, etc. |

| Starting Materials | Readily available aromatic compounds | Boronic acids/esters, organostannanes |

| Overall Yield | Moderate to good | Can be high, but may require more steps |

| Purification | Often requires chromatography | May require chromatography |

| Scalability | Generally scalable | Can be challenging on a large scale |

Therapeutic Applications and Clinical Efficacy

This compound is primarily indicated for the treatment of cutaneous manifestations of CTCL in patients who are refractory to at least one prior systemic therapy.[7] It is available in both oral capsule and topical gel formulations.[7][15]

Clinical Trial Data in Cutaneous T-cell Lymphoma

Numerous clinical trials have demonstrated the efficacy of this compound in treating CTCL. The response rates vary depending on the stage of the disease and the dosage administered.

| CTCL Stage | Treatment | Overall Response Rate | Reference |

| Early-Stage (IA-IIA) | Topical this compound Gel 1% | 54% - 63% | [16][17] |

| Advanced-Stage (IIB-IVB) | Oral this compound (300 mg/m²/day) | 45% | [3][4][5] |

| Advanced-Stage (IIB-IVB) | Oral this compound (>300 mg/m²/day) | 55% | [3][4][5] |

Other Investigational Uses

This compound has also been investigated for the treatment of other cancers, including non-small cell lung cancer and breast cancer.[18] Additionally, preclinical studies explored its potential in Alzheimer's disease, although clinical trial results have been mixed.[19]

Conclusion

This compound represents a significant achievement in rational drug design, offering a targeted therapy for patients with CTCL. Its discovery and development underscore the importance of understanding the molecular basis of disease and leveraging that knowledge to create novel therapeutics. The synthesis of this compound, while challenging, has been optimized to allow for its production on a commercial scale. As research continues, the full therapeutic potential of this unique rexinoid may be further elucidated, potentially expanding its clinical applications in the future.

References

- 1. Induction of apoptosis by this compound in cutaneous T-cell lymphoma cells: relevance to mechanism of therapeutic action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The utility of this compound in mycosis fungoides and Sézary syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound is effective and safe for treatment of refractory advanced-stage cutaneous T-cell lymphoma: multinational phase II-III trial results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. profiles.wustl.edu [profiles.wustl.edu]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. pi.bauschhealth.com [pi.bauschhealth.com]

- 8. Regulation of RXR-RAR Heterodimers by RXR- and RAR-Specific Ligands and Their Combinations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protein-protein interactions in the regulation of RAR-RXR heterodimers transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. WO2011141928A1 - Process for the preparation of highly pure this compound - Google Patents [patents.google.com]

- 12. 傅-克酰基化反应 [sigmaaldrich.com]

- 13. Wittig Reaction - Wittig Reagents (in situ) [commonorganicchemistry.com]

- 14. WO2008081191A1 - Improved method for the wittig reaction in the preparation of carboprost - Google Patents [patents.google.com]

- 15. bccancer.bc.ca [bccancer.bc.ca]

- 16. Phase 1 and 2 trial of this compound gel for skin-directed treatment of patients with cutaneous T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Topical this compound therapy for patients with refractory or persistent early-stage cutaneous T-cell lymphoma: results of the phase III clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. Synthesis of [11C]this compound by Cu-Mediated [11C]Carbon Dioxide Fixation and Preliminary PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]

Bexarotene's Role in Gene Expression and Cell Differentiation: A Technical Guide for Researchers

This guide provides an in-depth technical exploration of bexarotene, a synthetic retinoid that selectively activates Retinoid X Receptors (RXRs). We will delve into the core mechanisms by which this compound modulates gene expression and drives cellular differentiation, with a focus on its application in oncology, particularly in the context of Cutaneous T-Cell Lymphoma (CTCL). This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's molecular pharmacology and practical guidance for its investigation in a laboratory setting.

The Central Role of Retinoid X Receptors (RXRs) in Cellular Regulation

Retinoid X Receptors (RXRs) are a class of nuclear receptors that play a pivotal role in regulating a multitude of physiological processes, including cell proliferation, differentiation, apoptosis, and metabolism.[1][2][3] There are three subtypes of RXR: RXRα, RXRβ, and RXRγ, which are encoded by the RXRA, RXRB, and RXRG genes, respectively.[4] A unique feature of RXRs is their ability to form heterodimers with a variety of other nuclear receptors, such as Retinoic Acid Receptors (RARs), Vitamin D Receptor (VDR), Thyroid Hormone Receptor (TR), and Peroxisome Proliferator-Activated Receptors (PPARs).[1][4] This heterodimerization capacity allows RXRs to function as master regulators of diverse signaling pathways.[5]

In the absence of a ligand, RXR-containing heterodimers are typically bound to specific DNA sequences known as hormone response elements (HREs) within the promoter regions of target genes, complexed with corepressor proteins that silence gene transcription.[4] The binding of an agonist ligand, such as this compound, to RXR induces a conformational change in the receptor. This change leads to the dissociation of corepressors and the recruitment of coactivator proteins, which in turn initiates the transcription of downstream target genes.[4]

This compound: A Selective RXR Agonist

This compound is a potent and selective agonist for all three RXR subtypes, with EC50 values of 33 nM for RXRα, 24 nM for RXRβ, and 25 nM for RXRγ.[6] Its selectivity for RXRs over RARs is a key characteristic that distinguishes it from other retinoids.[6] This specificity allows for the targeted modulation of RXR-mediated signaling pathways.

The primary mechanism of this compound's action involves its binding to the ligand-binding domain of RXR. This binding event triggers the aforementioned conformational changes, leading to the recruitment of coactivators and the initiation of gene transcription. The specific genes that are regulated by this compound are dependent on the cellular context and the available heterodimerization partners for RXR.

Signaling Pathway of this compound Action

The following diagram illustrates the general signaling pathway of this compound-mediated gene expression.

Caption: this compound signaling pathway leading to gene expression.

This compound's Impact on Gene Expression

This compound's activation of RXR leads to widespread changes in gene expression that underpin its therapeutic effects. These changes are highly context-dependent, varying with cell type and the specific nuclear receptor partners available for RXR heterodimerization.

Key Genes and Pathways Modulated by this compound:

-

Cell Cycle Control: this compound can induce cell cycle arrest by upregulating the expression of cell cycle inhibitors such as p21 and p27.[1]

-

Apoptosis: It can promote programmed cell death by upregulating pro-apoptotic factors like BAX and downregulating anti-apoptotic factors such as Bcl-2.[1]

-

Tumor Suppressor Genes: this compound has been shown to induce the expression of tumor suppressor genes, including Activating Transcription Factor 3 (ATF3) and Early Growth Response 3 (EGR3).[6]

-

Lipid Metabolism: Through its interaction with partners like Liver X Receptors (LXRs), this compound influences the expression of genes involved in lipid metabolism, such as ABCA1.[1]

-

p53/p73 Pathway: In some cancer cells, this compound can activate the p53 and p73 tumor suppressor pathways, contributing to its anti-proliferative effects.[7][8]

This compound-Induced Cell Differentiation

A primary therapeutic outcome of this compound treatment is the induction of cellular differentiation. This process is particularly relevant in the context of cancer, where malignant cells often exhibit a block in their normal differentiation program.

In CTCL, this compound is thought to promote the differentiation of malignant T-cells, leading to a reduction in their proliferative capacity and a restoration of a more normal cellular phenotype.[9] Similarly, in glioblastoma multiforme (GBM), this compound has been shown to induce differentiation, as evidenced by a decrease in the neural stem cell marker nestin and an increase in the astrocyte marker glial fibrillary acidic protein (GFAP).[10][11]

Experimental Protocols for Studying this compound's Effects

To investigate the molecular mechanisms of this compound, a variety of in vitro and in vivo experimental approaches are employed. The following sections provide detailed, step-by-step methodologies for key experiments.

In Vitro Cell Culture and this compound Treatment

Objective: To treat cultured cells with this compound to study its effects on gene expression and cell differentiation.

Materials:

-

Cell line of interest (e.g., CTCL cell lines like Hut78, GBM cells)

-

Appropriate cell culture medium and supplements

-

This compound (stock solution typically in DMSO)

-

Vehicle control (e.g., DMSO)

-

Cell culture plates/flasks

-

Incubator (37°C, 5% CO2)

Protocol:

-

Cell Seeding: Seed cells at an appropriate density in culture plates or flasks to ensure they are in the logarithmic growth phase at the time of treatment.

-

This compound Preparation: Prepare a working solution of this compound in cell culture medium from a concentrated stock solution. A common concentration range for in vitro studies is 100 nM to 10 µM.[6][9][10] The final concentration of the vehicle (e.g., DMSO) should be consistent across all conditions and typically kept below 0.1%.

-

Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.

-

Incubation: Incubate the cells for the desired period. Treatment times can range from a few hours to several days, depending on the endpoint being measured. For gene expression analysis, a 24-48 hour treatment is common, while differentiation assays may require longer incubation periods (e.g., 72 hours to 7 days).[6][7][10]

RNA Sequencing (RNA-seq) for Global Gene Expression Analysis

Objective: To identify genome-wide changes in gene expression following this compound treatment.

Experimental Workflow:

Caption: Experimental workflow for RNA-sequencing analysis.

Protocol:

-

Cell Treatment: Treat cells with this compound and a vehicle control as described in section 5.1.

-

RNA Extraction: Harvest cells and extract total RNA using a commercially available kit. Ensure all steps are performed in an RNase-free environment.

-

RNA Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer to determine the RNA Integrity Number (RIN). A RIN value > 8 is generally recommended for RNA-seq.

-

Library Preparation: Prepare RNA-seq libraries from the high-quality RNA. This typically involves mRNA enrichment (poly-A selection) or ribosomal RNA depletion, followed by fragmentation, reverse transcription, adapter ligation, and PCR amplification.

-

Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.

-

Data Analysis:

-

Quality Control: Assess the quality of the raw sequencing reads.

-

Alignment: Align the reads to a reference genome.

-

Quantification: Count the number of reads mapping to each gene.

-

Differential Expression Analysis: Identify genes that are significantly upregulated or downregulated in this compound-treated cells compared to the control.

-

Pathway Analysis: Perform functional enrichment analysis on the differentially expressed genes to identify the biological pathways and processes affected by this compound.

-

Chromatin Immunoprecipitation Sequencing (ChIP-seq) for RXR Binding Site Analysis

Objective: To identify the genomic regions where RXR binds following this compound treatment.

Experimental Workflow:

Caption: Experimental workflow for ChIP-sequencing analysis.

Protocol:

-

Cell Treatment and Cross-linking: Treat cells with this compound and a vehicle control. Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-500 bp using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for RXR. An IgG antibody should be used as a negative control.

-

Washing and Elution: Wash the antibody-chromatin complexes to remove non-specifically bound material and then elute the complexes from the antibody.

-

Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links and purify the immunoprecipitated DNA.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

-

Data Analysis:

-

Peak Calling: Identify genomic regions with a significant enrichment of sequencing reads in the RXR ChIP sample compared to the control (input or IgG).

-

Motif Analysis: Analyze the identified binding sites for the presence of known RXR binding motifs (e.g., DR1, DR5).

-

Gene Annotation: Associate the identified binding sites with nearby genes to predict direct transcriptional targets of RXR.

-

Cell Differentiation Assays

Objective: To assess the effect of this compound on cellular differentiation.

Methods:

-

Morphological Analysis: Observe changes in cell morphology using microscopy. Differentiated cells often exhibit distinct morphological features compared to their undifferentiated counterparts.

-

Immunofluorescence: Use antibodies against differentiation-specific markers to visualize their expression and localization within the cells. For example, staining for GFAP in GBM cells.[10]

-

Western Blotting: Quantify the protein levels of differentiation markers.

-

Quantitative PCR (qPCR): Measure the mRNA expression levels of genes associated with differentiation.

-

Flow Cytometry: Analyze the expression of cell surface markers associated with different differentiation states.

Example Protocol: Immunofluorescence for GFAP in GBM Cells

-

Cell Culture and Treatment: Grow GBM cells on coverslips and treat with this compound or vehicle control for an appropriate duration (e.g., 7 days).[10]

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with a detergent such as Triton X-100.

-

Blocking: Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin in PBS).

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against GFAP.

-

Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody that recognizes the primary antibody.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

-

Imaging: Visualize and capture images using a fluorescence microscope.

Data Summary and Interpretation

The following tables provide a hypothetical summary of expected quantitative data from the described experiments.

Table 1: RNA-seq Analysis of Differentially Expressed Genes in Hut78 Cells Treated with 1 µM this compound for 48 hours.

| Gene Symbol | Log2 Fold Change | p-value | Function |

| Upregulated | |||

| ATF3 | 2.5 | <0.01 | Transcription factor, tumor suppressor |

| EGR3 | 2.1 | <0.01 | Transcription factor, tumor suppressor |

| p21 (CDKN1A) | 1.8 | <0.05 | Cell cycle inhibitor |

| BAX | 1.5 | <0.05 | Pro-apoptotic protein |

| Downregulated | |||

| Bcl-2 | -1.7 | <0.05 | Anti-apoptotic protein |

| Cyclin D1 | -1.9 | <0.01 | Cell cycle regulator |

Table 2: ChIP-seq Analysis of RXR Binding Sites in this compound-Treated Cells.

| Peak Location (Chromosome:Start-End) | Nearest Gene | Distance to TSS | Putative Function of Gene |

| chr1:12345678-12346000 | ATF3 | -2 kb | Transcription factor, stress response |

| chr8:98765432-98765800 | p21 | +1 kb | Cell cycle regulation |

| chr17:54321098-54321500 | BAX | -5 kb | Apoptosis regulation |

Conclusion

This compound represents a powerful tool for modulating gene expression and inducing cell differentiation through the selective activation of RXRs. Its therapeutic efficacy, particularly in CTCL, underscores the importance of the RXR signaling pathway in cancer biology. The experimental protocols outlined in this guide provide a framework for researchers to investigate the intricate molecular mechanisms of this compound and to explore its potential in other disease contexts. A thorough understanding of its mode of action, coupled with rigorous experimental validation, will be crucial for the continued development and application of this and other RXR-targeted therapies.

References

- 1. RAR/RXR binding dynamics distinguish pluripotency from differentiation associated cis-regulatory elements - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. asu.elsevierpure.com [asu.elsevierpure.com]

- 4. assaygenie.com [assaygenie.com]

- 5. researchgate.net [researchgate.net]

- 6. Development of this compound Analogs for Treating Cutaneous T-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Targretin (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 9. Clinical and in vitro resistance to this compound in adult T-cell leukemia: loss of RXR-α receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Pharmacological Properties of Bexarotene for Cancer Research

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Defining Bexarotene in the Oncological Armamentarium

This compound, marketed under the brand name Targretin®, is a third-generation synthetic retinoid, a class of compounds structurally related to vitamin A.[1][2][3] It was approved by the U.S. Food and Drug Administration (FDA) in 1999 for the treatment of cutaneous manifestations of Cutaneous T-cell Lymphoma (CTCL) in patients refractory to at least one prior systemic therapy.[1][4] Unlike earlier retinoids that primarily target Retinoic Acid Receptors (RARs), this compound is distinguished by its selective activation of Retinoid X Receptors (RXRs), earning it the classification of a "rexinoid".[2][5] This unique mechanism of action underpins its distinct biological activities and therapeutic applications. While firmly established in the management of CTCL, its potential is actively being investigated across a spectrum of other malignancies, including breast and non-small cell lung cancer, and even in neurodegenerative diseases like Alzheimer's, though with conflicting results.[6][7][8][9] This guide provides a comprehensive technical overview of this compound's pharmacology, from its molecular mechanism to its clinical application and the experimental methodologies used to evaluate its efficacy.

Part 1: The Molecular Core - Mechanism of Action

The therapeutic effects of this compound are rooted in its function as a high-affinity, selective agonist for the three Retinoid X Receptor subtypes: RXRα, RXRβ, and RXRγ.[5][10][11] RXRs are ligand-activated nuclear receptors that act as master regulators of gene transcription.[12] The selectivity for RXRs over RARs is a key pharmacological differentiator, leading to a distinct profile of gene regulation and downstream cellular effects compared to other retinoids.[1]

1.1. RXR Heterodimerization and Gene Regulation

Upon binding this compound, RXRs undergo a conformational change that facilitates their dimerization with other nuclear receptors.[5] RXRs are unique in their ability to form heterodimers with a wide range of partners, including RARs, the Vitamin D Receptor (VDR), Thyroid Hormone Receptors (TRs), and Peroxisome Proliferator-Activated Receptors (PPARs).[5][10] This heterodimer complex then binds to specific DNA sequences known as response elements located in the promoter regions of target genes.[5] This binding event recruits co-activator or co-repressor proteins, ultimately modulating the transcription of genes that govern critical cellular processes.[12]

The key outcomes of this compound-induced gene regulation in cancer cells include:

-

Induction of Apoptosis (Programmed Cell Death): this compound promotes the expression of pro-apoptotic factors like Bax while downregulating anti-apoptotic proteins such as survivin and Bcl-2.[5][13] This shift in the balance of apoptotic regulators culminates in the activation of effector caspases (e.g., caspase-3) and the systematic dismantling of the cancer cell.[13][14]

-

Inhibition of Cellular Proliferation: The agent can halt the cell cycle by upregulating the expression of cell cycle inhibitors, such as p21 and p27.[5][13]

-

Promotion of Cellular Differentiation: By activating specific gene programs, this compound can induce cancer cells to differentiate, leading to a loss of their malignant, proliferative phenotype.[1][12]

-

Anti-Angiogenic and Anti-Metastatic Effects: this compound has been shown to inhibit the formation of new blood vessels (angiogenesis) and prevent cancer cell invasion and metastasis, which are crucial for tumor growth and spread.[1][7][15]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | Cutaneous Lymphoma Foundation [clfoundation.org]

- 3. cancerresearchuk.org [cancerresearchuk.org]

- 4. nextstepsinderm.com [nextstepsinderm.com]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. The emerging role of this compound in the treatment of Alzheimer’s disease: current evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. alzinfo.org [alzinfo.org]

- 9. Emerging roles of this compound in the prevention, treatment and anti-drug resistance of cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. This compound | Retinoid X Receptors | Tocris Bioscience [tocris.com]

- 12. dermnetnz.org [dermnetnz.org]

- 13. selleckchem.com [selleckchem.com]

- 14. tandfonline.com [tandfonline.com]

- 15. This compound: a promising anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Preclinical Studies of Bexarotene for Neurodegenerative Disorders

This guide provides a comprehensive technical overview of the preclinical research investigating Bexarotene, a selective Retinoid X Receptor (RXR) agonist, as a potential therapeutic agent for neurodegenerative disorders. We will delve into its core mechanism of action, critically evaluate the key preclinical findings in models of Alzheimer's and Parkinson's disease, and provide detailed protocols for essential experimental workflows. This document is intended for researchers, scientists, and drug development professionals actively working in the field of neurodegeneration.

Introduction: Repurposing a Rexinoid for Neurodegeneration

This compound (Targretin®) is a third-generation retinoid approved by the U.S. Food and Drug Administration (FDA) for the treatment of cutaneous T-cell lymphoma (CTCL).[1] Its mechanism in oncology involves inducing apoptosis and inhibiting proliferation in malignant T-cells.[2] Beyond its use in cancer, a seminal 2012 study sparked significant interest in its potential for treating Alzheimer's disease (AD), reporting rapid clearance of amyloid-β (Aβ) and cognitive improvement in transgenic mice.[3] This discovery launched a wave of preclinical investigation into this compound's utility for a range of neurological conditions, including Parkinson's disease (PD), stroke, and traumatic brain injury.[4][5]

The scientific rationale for this repurposing is grounded in this compound's role as a potent agonist of the Retinoid X Receptor (RXR).[6] RXRs are nuclear receptors that act as master regulators of gene expression, controlling pathways crucial for lipid metabolism, inflammation, and cellular homeostasis—processes profoundly dysregulated in neurodegenerative diseases.[4][7] This guide synthesizes the complex, and often conflicting, body of preclinical evidence to provide a clear, field-proven perspective on the state of this compound research in neurodegeneration.

Core Mechanism of Action: The RXR Hub

This compound exerts its biological effects by binding to and activating RXRs. RXRs rarely act alone; instead, they form heterodimers with other nuclear receptors, such as Liver X Receptors (LXRs) and Peroxisome Proliferator-Activated Receptors (PPARs).[8][9] This heterodimerization is the causal event that initiates a cascade of transcriptional changes.

Key Downstream Pathways:

-

Apolipoprotein E (ApoE) and Lipid Metabolism: The LXR/RXR heterodimer is a primary transcriptional regulator of the APOE gene.[10] Activation by this compound upregulates the expression of ApoE and key cholesterol transporters like ABCA1 and ABCG1.[8] This enhances the lipidation of ApoE particles, a process believed to be critical for the efficient clearance of soluble Aβ from the brain parenchyma.[3][8]

-

Neuroinflammation and Microglial Function: RXR activation has been shown to modulate neuroinflammatory responses.[4][5] It can influence microglial phagocytosis and regulate the expression of inflammatory cytokines, potentially shifting glial cells from a pro-inflammatory to a more homeostatic, debris-clearing phenotype.

-

Dopaminergic Neuron Survival (Nurr1/RXR): In the context of Parkinson's disease, RXR forms a critical heterodimer with Nurr1 (Nuclear Receptor Subfamily 4, Group A, Member 2), a nuclear receptor essential for the development, maintenance, and survival of dopaminergic neurons.[11][12] this compound has been shown to preferentially act on Nurr1/RXR heterodimers, promoting the expression of genes involved in dopamine turnover and providing neuroprotection against toxins.[11][13]

-

Direct Aβ Interaction: Some research suggests this compound may also have a more direct anti-amyloidogenic effect by inhibiting the primary nucleation step in the self-assembly of Aβ42 oligomers, thereby preventing the formation of toxic aggregates.[14][15]

Preclinical Evidence in Alzheimer's Disease (AD) Models

The preclinical data for this compound in AD models are notable for both the initial excitement and the subsequent controversy surrounding reproducibility.

The initial, highly influential study reported that oral administration of this compound to APP/PS1 transgenic mice led to a rapid reduction in soluble Aβ levels (a 30% reduction sustained over 14 days) and a dramatic clearance of amyloid plaques (~75% reduction after 14 days).[8] These biochemical changes were accompanied by the reversal of cognitive and behavioral deficits.[3] However, multiple independent laboratories subsequently failed to replicate the robust plaque-clearing effects, even while confirming the upregulation of target genes like ApoE and ABCA1.[3][16] Some studies did replicate the findings of reduced soluble Aβ and improvements in cognition, suggesting the mechanism may be decoupled from plaque removal.[3]

This discrepancy highlights a critical point in preclinical AD research: the choice of animal model, the age of the animals at the time of treatment, and the specific formulation of the drug can profoundly impact outcomes.[3] It has been suggested that this compound may be less effective in older mice or in more aggressive amyloid-producing models where plaque pathology is already well-established.[3][17]

| Study Summary: this compound in AD Mouse Models | | :--- | :--- | :--- | :--- | :--- | | Mouse Model | Dosage & Duration | Effect on Soluble Aβ | Effect on Aβ Plaques | Cognitive/Behavioral Outcome | | APP/PS1 | 100 mg/kg/day for 3-14 days | ↓ Reduced | ↓ Reduced | ✓ Improved | | APP/PS1 | 100 mg/kg/day for 7 days | ↔ No Change | ↔ No Change | ↔ No Improvement | | 5XFAD | 100 mg/kg/day for 7 days | ↓ Reduced (Aβ40 only) | ↔ No Change | Not Assessed | | TASTPM | Not specified, 7-day treatment | ↔ No Change | ↔ No Change | ↔ No Improvement | | 3xTg-AD (24-month-old) | 100 mg/kg/day for 30 days | ↓ Reduced (Aβ42) | ↔ No Change | ✓ Improved |

(Data compiled from multiple sources, including[3][8][10][16][18])

Preclinical Evidence in Parkinson's Disease (PD) Models

Research into this compound for PD has yielded more consistent and compelling results, largely centered on the Nurr1/RXR pathway. Studies have demonstrated that this compound can protect dopaminergic neurons from neurotoxins like 6-hydroxydopamine (6-OHDA), a common method for modeling PD in rodents.[11][12]

A key finding in this area is that neuroprotective effects can be achieved at doses significantly lower than those used in cancer therapy or the initial AD studies.[11] In a 6-OHDA-lesioned rat model, daily oral doses as low as 1 mg/kg were effective in rescuing dopamine neurons and reversing behavioral deficits.[11] This low-dose efficacy is crucial, as it suggests a therapeutic window that might avoid the significant side effects associated with high-dose this compound, such as hypertriglyceridemia and hypothyroidism.[1][11] The mechanism is believed to involve the upregulation of Nurr1-regulated genes, including those for the dopamine transporter (DAT) and vesicular monoamine transporter 2 (VMAT2).[11]

| Study Summary: this compound in PD Rodent Models | | :--- | :--- | :--- | :--- | | Model | Dosage & Duration | Effect on Dopaminergic Neurons | Behavioral Outcome | | 6-OHDA Rat | 0.3, 1, or 3 mg/kg/day (oral) for 28 days | ✓ Rescued DA neurons | ✓ Reversed motor deficits | | 6-OHDA Rat | 6 µg/kg/day (ICV infusion) for 28 days | ✓ Rescued DA neurons | ✓ Restored motor function |

Key Experimental Protocols & Methodologies

The integrity of preclinical findings rests on robust and well-controlled experimental design. Below are step-by-step protocols for core methodologies used in this compound research.

Protocol: In Vivo this compound Administration via Oral Gavage

This protocol details the preparation and administration of this compound to rodent models. The choice of vehicle is critical, as this compound is lipophilic. Corn oil is a common and effective vehicle.

Materials:

-

This compound powder (e.g., Thermo Scientific Chemicals #J63701MC)

-

Vehicle: Corn oil (with 1% DMSO, optional, to aid initial dissolution)

-

Microcentrifuge tubes

-